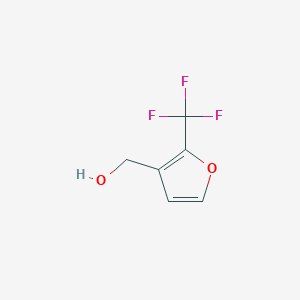

(2-Trifluoromethyl-furan-3-yl)-methanol

Description

The Significance of Organofluorine Compounds in Synthetic Methodologies

Organofluorine compounds are prevalent in a vast array of applications, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org An estimated 20-25% of all pharmaceuticals contain at least one fluorine atom. nih.govnih.gov This widespread use stems from the unique effects that fluorine imparts upon a molecule. nih.gov

The trifluoromethyl (CF₃) group is one of the most significant fluorine-containing moieties in medicinal chemistry. nih.govrsc.org Its incorporation into a molecule is a strategic decision aimed at modulating several key properties simultaneously. The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, thereby improving its bioavailability. alfa-chemistry.commdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This increased metabolic stability can prolong the half-life of a drug, reducing the required dosage. wikipedia.orgmdpi.com The trifluoromethyl group's strong electron-withdrawing nature also alters the acidity and basicity of nearby functional groups, which can fine-tune interactions with biological targets like enzymes and receptors. mdpi.comnih.gov

Table 1: Key Physicochemical Effects of the Trifluoromethyl Group

| Property | Impact of CF₃ Incorporation | Consequence in Drug Design |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and absorption alfa-chemistry.commdpi.com |

| Metabolic Stability | Increases | Longer biological half-life, reduced drug load wikipedia.orgmdpi.com |

| Electronic Effect | Strongly electron-withdrawing | Modulation of pKa, dipole moment, and binding affinity rsc.orgnih.gov |

| Steric Profile | Acts as a bulky group | Can influence molecular conformation and receptor fit |

The powerful inductive effect of the trifluoromethyl group significantly influences a molecule's chemical reactivity. When attached to an aromatic or heteroaromatic ring, the CF₃ group deactivates the ring towards electrophilic substitution reactions. mdpi.com This electronic modification is a valuable tool for synthetic chemists, allowing for regioselective functionalization at other positions on the molecule. The synthesis of trifluoromethylated compounds has been advanced through two primary strategies: direct trifluoromethylation of a substrate and the use of trifluoromethyl-containing building blocks in cyclization or coupling reactions. rsc.orgbohrium.comresearchgate.net The development of new reagents and methods for introducing the CF₃ group continues to be an active area of research, expanding the toolkit available to organic chemists. nih.govpnas.org

Furan (B31954) Scaffolds as Versatile Building Blocks

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Derived from biomass, particularly from the dehydration of pentose (B10789219) sugars to form furfural (B47365), furan and its derivatives are considered renewable and sustainable platform molecules for the chemical industry. ijabbr.comnih.govcsic.es

The furan ring is electron-rich, making it highly reactive towards electrophiles. ijabbr.comijabbr.com Electrophilic aromatic substitution typically occurs at the C2 or C5 positions, which are adjacent to the heteroatom, due to the superior stabilization of the carbocation intermediate. researchgate.net The aromaticity of furan is less pronounced than that of benzene (B151609), and in some reactions, it can behave as a conjugated diene, readily participating in Diels-Alder cycloadditions. rsc.orgstackexchange.com The versatility of the furan ring allows it to be subjected to a wide range of transformations, including alkylation, halogenation, nitration, and metal-catalyzed cross-coupling reactions, making it a valuable scaffold for building molecular complexity. csic.esjmchemsci.com

Furan-substituted alcohols, known as furyl carbinols, are a particularly important class of furan derivatives. chempedia.info 2-Furyl carbinols are especially valuable synthetic intermediates. nih.gov They serve as precursors in several significant name reactions, such as the Achmatowicz rearrangement, which transforms a furyl carbinol into a dihydropyranone—a scaffold found in many natural products, particularly carbohydrates. nih.govresearchgate.net Another key transformation is the Piancatelli rearrangement, an acid-catalyzed reaction that converts 2-furyl carbinols into cyclopentenone derivatives. nih.gov These carbinols are typically synthesized through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde group of furfural or its derivatives. nih.gov

Contextualizing (2-Trifluoromethyl-furan-3-yl)-methanol within Fluorinated Heterocyclic Systems

The compound this compound combines the key features discussed above: a trifluoromethyl group, a furan scaffold, and a carbinol functional group. This specific arrangement of functional groups results in a molecule with a unique chemical profile.

The 2-Trifluoromethyl Group: Positioned at the C2 position, the CF₃ group exerts a strong electron-withdrawing effect on the furan ring. This deactivates the ring, making it less susceptible to electrophilic attack than an unsubstituted furan. It also directs any potential substitution reactions away from the adjacent positions.

The 3-Methanol Group: The hydroxymethyl (carbinol) group at the C3 position provides a reactive handle for a variety of subsequent chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used to form esters and ethers.

The synthesis of such a molecule would likely involve a multi-step sequence, potentially starting from a pre-functionalized furan or by constructing the ring from a trifluoromethylated acyclic precursor. researchgate.netresearchgate.net The combination of a fluorinated moiety with a versatile heterocyclic alcohol places this compound within a class of compounds of high interest for the discovery of new pharmaceuticals and functional materials. rsc.orgrsc.org Its structure represents a strategic fusion of a stability-enhancing group (CF₃) with a synthetically versatile scaffold (furan) and a reactive functional group (carbinol).

Structural and Synthetic Challenges for Trifluoromethylated Furan-3-yl-methanols

The synthesis of trifluoromethylated furan-3-yl-methanols, and specifically this compound, is not a trivial undertaking and is fraught with several structural and synthetic hurdles. These challenges primarily stem from the inherent electronic properties of the trifluoromethyl group and the reactivity of the furan ring.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly deactivates the furan ring towards electrophilic substitution, a common method for functionalizing aromatic systems. This deactivation makes the introduction of other substituents or the modification of the furan ring more challenging.

Furthermore, the direct trifluoromethylation of a pre-functionalized furan-3-yl-methanol is often difficult. Many trifluoromethylating reagents require harsh reaction conditions that can be incompatible with the sensitive furan ring and the hydroxyl group of the methanol (B129727) moiety. The stability of the trifluoromethyl anion (CF3-), a key intermediate in many nucleophilic trifluoromethylation reactions, is low, and it can readily decompose to difluorocarbene (:CF2) and a fluoride (B91410) ion.

The synthesis of the parent furan-3-yl-methanol can be achieved through the reduction of furan-3-carboxylic acid or its derivatives. However, the subsequent introduction of a trifluoromethyl group at the 2-position of the furan ring presents a significant regiochemical challenge.

General synthetic strategies for trifluoromethylated furans often involve multi-step sequences, starting with acyclic precursors that already contain the trifluoromethyl group. These methods, while effective, can be lengthy and may not be readily adaptable for the specific substitution pattern of this compound.

Table 1: Comparison of Properties of Furan-3-methanol and a Structurally Related Trifluoromethylated Derivative

| Property | Furan-3-methanol | [5-methyl-2-(trifluoromethyl)furan-3-yl]methanol |

| CAS Number | 4412-91-3 | 306935-04-6 |

| Molecular Formula | C₅H₆O₂ | C₇H₇F₃O₂ |

| Molecular Weight | 98.10 g/mol | 180.13 g/mol |

| Boiling Point | 79-80 °C at 17 mmHg | No data available |

This table provides a comparative overview of the known properties of the parent compound, furan-3-methanol, and a structurally similar trifluoromethylated furan-3-yl-methanol. The data for the latter can offer insights into the expected properties of this compound.

Rationale for Academic Investigation of this Specific Compound

The academic interest in a seemingly niche molecule like this compound is driven by the broader significance of trifluoromethylated compounds in drug discovery and materials science. The unique combination of a furan ring, a trifluoromethyl group, and a reactive methanol handle makes it an attractive target for several reasons:

Novel Building Block: This compound can serve as a versatile building block for the synthesis of more complex molecules. The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide range of other functionalities.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, the synthesis of novel fluorinated analogues of biologically active compounds is a common strategy to improve their pharmacological profiles. This compound could be incorporated into existing drug scaffolds to probe the effect of the trifluoromethylated furan moiety on biological activity.

Development of New Synthetic Methodologies: The inherent challenges in synthesizing this compound can spur the development of new and more efficient methods for the regioselective trifluoromethylation of furan rings and other heterocyclic systems.

Materials Science Applications: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Furan-based polymers are also of interest as renewable materials. This compound could be explored as a monomer for the synthesis of novel fluorinated furan-containing polymers with potentially interesting properties.

Table 2: General Synthetic Approaches for Trifluoromethylated Furans

| Synthetic Strategy | Description | Key Reagents/Conditions |

| Cyclization of Acyclic Precursors | Construction of the furan ring from linear molecules already containing the trifluoromethyl group. | Trifluoromethylated ketones, alkynes, or other functionalized acyclic starting materials. |

| Direct Trifluoromethylation | Introduction of a trifluoromethyl group onto a pre-existing furan ring. | Radical trifluoromethylating agents (e.g., Togni's reagent, CF3I with a radical initiator), nucleophilic trifluoromethylating agents (e.g., Ruppert-Prakash reagent), or electrophilic trifluoromethylating agents. |

| Modification of Trifluoromethylated Furan Derivatives | Functional group interconversion on a furan ring that already bears a trifluoromethyl group. | Standard organic transformations adapted for the specific substrate. |

This table outlines the general strategies that could potentially be employed or adapted for the synthesis of this compound, highlighting the variety of chemical approaches available for accessing such fluorinated heterocycles.

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3O2 |

|---|---|

Molecular Weight |

166.10 g/mol |

IUPAC Name |

[2-(trifluoromethyl)furan-3-yl]methanol |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2 |

InChI Key |

FTNOSOXACBESBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1CO)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Trifluoromethyl Furan 3 Yl Methanol

Direct Trifluoromethylation Approaches to Furan-3-yl-methanols

Direct trifluoromethylation aims to introduce the CF3 moiety in a single, efficient step, avoiding lengthy synthetic sequences. When considering furan-3-yl-methanol derivatives, the strategy hinges on the choice of starting material—either a pre-functionalized furan (B31954) ring or a furan core that undergoes subsequent C-H trifluoromethylation.

Nucleophilic Trifluoromethylation of Furan-3-carbaldehyde Precursors

Nucleophilic trifluoromethylation is a primary method for creating a C-CF3 bond by adding a trifluoromethyl anion (CF3-) or its equivalent to an electrophilic center, typically a carbonyl carbon. While this reaction on furan-3-carbaldehyde does not directly yield the target compound, understanding the process is fundamental as furan-3-carbaldehyde is a key precursor.

Utilization of Trifluoromethylating Reagents (e.g., Me3SiCF3, CF3H)

The choice of reagent is critical for the success of nucleophilic trifluoromethylation. Two of the most common sources of the trifluoromethyl nucleophile are (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3) and fluoroform (CF3H).

(Trifluoromethyl)trimethylsilane (Me3SiCF3): Known as the Ruppert-Prakash reagent, Me3SiCF3 is a versatile and widely used reagent for introducing the CF3 group. nih.gov It is a stable liquid that does not intrinsically act as a CF3- source but requires activation by a nucleophilic initiator, typically a fluoride (B91410) source. nih.govsemanticscholar.org The activator attacks the silicon atom, liberating the trifluoromethyl anion, which can then add to an aldehyde. The reaction is generally high-yielding and tolerates a wide range of functional groups. nih.gov

Fluoroform (CF3H): As an industrial byproduct, fluoroform is an economical and atom-efficient source for the CF3 group. beilstein-journals.org However, its high pKa (~28 in DMSO) means that a very strong base is required for deprotonation to generate the trifluoromethyl anion. beilstein-journals.orgnih.gov The resulting CF3- anion is also notoriously unstable, readily decomposing to difluorocarbene (:CF2) and a fluoride ion. beilstein-journals.org Consequently, reaction systems using CF3H must be carefully designed to trap the CF3- anion as it is formed. nih.gov This is often achieved by using solvents like DMF or glymes that can stabilize the anion. beilstein-journals.org

Catalytic Systems in Trifluoromethylation Reactions

The generation and delivery of the trifluoromethyl nucleophile to the aldehyde substrate is mediated by various catalytic systems, which can be broadly categorized by their mode of activation.

Base-Catalyzed Conditions

The term "base-catalyzed" in the context of Me3SiCF3 is more accurately described as nucleophilic initiation. A catalytic amount of a nucleophile, such as the fluoride ion from tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), is required to start the reaction. semanticscholar.org This initiator attacks the silicon atom of Me3SiCF3, forming a pentacoordinate silicate (B1173343) intermediate that releases the CF3- anion. The resulting alkoxide product can then act as a nucleophile to activate another molecule of Me3SiCF3, propagating a catalytic cycle. semanticscholar.org Other Lewis bases, such as carbonates and phosphates, have also been shown to be effective initiators. semanticscholar.org

For fluoroform, a stoichiometric or catalytic amount of a strong, non-nucleophilic base is essential. Potassium hexamethyldisilazide (KHMDS) is commonly employed, often in conjunction with solvents like triglyme (B29127) that can chelate the potassium cation and stabilize the "naked" CF3- anion, making it a more effective nucleophile. beilstein-journals.org

| Reagent | Substrate Example | Catalyst/Initiator | Solvent | Yield (%) | Reference |

| Me3SiCF3 | Benzaldehyde | TBAF (cat.) | THF | 92 | nih.gov |

| Me3SiCF3 | 2-Naphthaldehyde | CsF (cat.) | DMF | 95 | semanticscholar.org |

| CF3H | Benzaldehyde | KHMDS | Triglyme | 92 | beilstein-journals.org |

| CF3H | 4-Methoxybenzaldehyde | P4-t-Bu (base) | THF | 99 | beilstein-journals.org |

Lewis Acid and Brønsted Acid Catalysis

While nucleophilic initiators activate the trifluoromethylating reagent, Lewis and Brønsted acids activate the electrophile—the aldehyde.

Lewis Acid Catalysis: A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. For many years, Lewis acid-catalyzed trifluoromethylation with Me3SiCF3 was unsuccessful, as common Lewis acids like TiCl4 or SnCl4 failed to promote the reaction. rsc.org However, it was discovered that certain Lewis acids, notably titanium(IV) fluoride (TiF4), titanium(IV) isopropoxide (Ti(OiPr)4), and magnesium chloride (MgCl2), can effectively catalyze the reaction when DMF is used as the solvent. semanticscholar.orgrsc.orgresearchgate.net This breakthrough opened the door to developing chiral Lewis acid systems for enantioselective trifluoromethylation reactions. semanticscholar.orgresearchgate.net

| Reagent | Substrate Example | Lewis Acid Catalyst | Solvent | Yield (%) | Reference |

| Me3SiCF3 | 2-Naphthaldehyde | TiF4 (10 mol%) | DMF | 96 | semanticscholar.org |

| Me3SiCF3 | 2-Naphthaldehyde | Ti(OiPr)4 (10 mol%) | DMF | 96 | semanticscholar.org |

| Me3SiCF3 | 4-Chlorobenzaldehyde | TiF4 (10 mol%) | DMF | 98 | rsc.org |

Brønsted Acid Catalysis: Brønsted acid catalysis, which involves protonation of the carbonyl oxygen, is a common strategy for activating aldehydes toward nucleophiles. nih.gov However, this approach is generally incompatible with nucleophilic trifluoromethylation using reagents like CF3H, as the strong bases required to generate the CF3- anion would be instantly quenched by the Brønsted acid. For Me3SiCF3, while Brønsted acids can activate the aldehyde, they are not typically employed as the primary catalytic system for this transformation, which is dominated by nucleophilic initiation pathways.

Transition Metal-Mediated Trifluoromethylation (e.g., Palladium-Catalyzed Carbonylation)

The term "Palladium-Catalyzed Carbonylation" is not a chemically relevant pathway for the synthesis of (2-Trifluoromethyl-furan-3-yl)-methanol. Carbonylation involves the introduction of a carbon monoxide (CO) group.

However, transition metal catalysis, particularly with palladium, is highly relevant for the synthesis of the target molecule via a different mechanism: the direct trifluoromethylation of the furan ring's C-H bond. This approach correctly installs the CF3 group at the C2 position. Palladium-catalyzed C-H trifluoromethylation typically involves a Pd(II)/Pd(IV) catalytic cycle. springernature.com In this process, the palladium catalyst coordinates to the heterocycle and facilitates the cleavage of a C-H bond. The resulting palladacycle is then oxidized by a CF3+ source, and the trifluoromethyl group is transferred to the furan ring via reductive elimination. springernature.comresearchgate.net This method is powerful for late-stage functionalization and can tolerate various functional groups, including the aldehyde necessary for subsequent reduction to the target alcohol. researchgate.netnih.gov

Friedel-Crafts Hydroxyalkylation Utilizing Trifluoromethyl Ketones and Furan Derivatives

The Friedel-Crafts reaction is a powerful tool for C-C bond formation on aromatic rings. The hydroxyalkylation variant, specifically using highly electrophilic α-trifluoromethyl ketones, provides a direct route to trifluoromethyl carbinols. nih.gov In this strategy, a furan derivative undergoes electrophilic substitution with a trifluoromethyl ketone, such as 2,2,2-trifluoroacetophenone (B138007) or 2-(trifluoroacetyl)furan, typically promoted by a Lewis or Brønsted acid catalyst.

The reaction proceeds via activation of the ketone's carbonyl group by the catalyst, enhancing its electrophilicity. The electron-rich furan ring then acts as a nucleophile, attacking the carbonyl carbon. A subsequent workup protonates the resulting alkoxide to yield the tertiary alcohol. While furan itself can be a substrate, the reaction often shows enhanced regioselectivity with substituted furans. The choice of catalyst is crucial to avoid polymerization or degradation of the acid-sensitive furan ring. Studies on related heterocycles like thiophenes have shown that catalyst-free conditions can also be effective, relying on the inherent electrophilicity of the α-trifluoromethyl ketone. nih.gov

Recent advancements have focused on developing asymmetric versions of this reaction to produce chiral carbinols. Chiral Lewis acids and organocatalysts have been employed to control the facial selectivity of the nucleophilic attack on the ketone. nih.govnih.govnih.gov

| Heterocycle | Ketone | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Phenylthiophen-2-amine | Various α-CF3 Ketones | Catalyst-free, Toluene, Reflux | 3-Hydroxyalkylated Thiophene | 69-93% |

| Furan | o-Hydroxybenzyl Alcohol (forms o-quinone methide in situ) | Chiral Oxazaborolidinium Ion | Enantioenriched 2-alkylated furan | Up to 99% |

| 2-Furfuryl Ketones | β-Trifluoromethyl enones | Primary amine-thiourea organocatalyst | Chiral Furan Derivatives | Good to High |

Synthetic Pathways Involving Pre-functionalized Furan Systems

Reduction of (2-Trifluoromethyl-furan-3-yl)-carbonyl Compounds to the Carbinol

A straightforward approach to this compound involves the reduction of a corresponding carbonyl compound, such as 2-trifluoromethylfuran-3-carbaldehyde or a 3-acyl-2-trifluoromethylfuran. This method leverages the accessibility of these carbonyl precursors, which can be synthesized through various methods, including the acylation of 2-trifluoromethylfuran.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.comchemguide.co.uk Common reducing agents like sodium borohydride (B1222165) (NaBH4) are well-suited for this purpose, offering high chemoselectivity for the carbonyl group while typically not affecting the trifluoromethyl group or the furan ring under mild conditions. masterorganicchemistry.comsci-hub.se For the reduction of a more stable ester or carboxylic acid precursor (e.g., methyl 2-trifluoromethylfuran-3-carboxylate), a stronger reducing agent such as lithium aluminum hydride (LiAlH4) or a borane (B79455) complex (e.g., BH3·THF) would be required.

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the desired alcohol. chemguide.co.uk

| Carbonyl Precursor | Typical Reducing Agent | Product Class |

|---|---|---|

| Aldehyde (R-CHO) | Sodium Borohydride (NaBH4) | Primary Alcohol (R-CH2OH) |

| Ketone (R-CO-R') | Sodium Borohydride (NaBH4) | Secondary Alcohol (R-CH(OH)-R') |

| Ester (R-COOR') | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol (R-CH2OH) |

| Carboxylic Acid (R-COOH) | Lithium Aluminum Hydride (LiAlH4), Borane (BH3) | Primary Alcohol (R-CH2OH) |

Ring-Forming Reactions to Construct the Furan Nucleus with Pre-existing Trifluoromethyl and Hydroxymethyl Moieties

An alternative to functionalizing a pre-formed furan ring is to construct the ring from acyclic precursors that already contain the required trifluoromethyl and hydroxymethyl (or a protected equivalent) groups. This approach offers significant flexibility in accessing diverse substitution patterns. researchgate.net

Numerous methods exist for furan synthesis, many of which are adaptable for preparing trifluoromethylated derivatives. organic-chemistry.org Strategies often involve the cyclization of 1,4-dicarbonyl compounds or their equivalents. For the target molecule, a plausible precursor could be a γ-hydroxy ketone or a related species containing a trifluoromethyl group. For instance, transition-metal-catalyzed cycloisomerization of appropriately substituted alkynyl alcohols or ketones is a powerful modern technique for furan synthesis. organic-chemistry.org

Another approach involves cascade reactions where a trifluoromethyl group is introduced concurrently with the cyclization process. For example, radical-promoted annulation of CF3-alkenyl systems with radical precursors can lead to complex heterocyclic structures containing a trifluoromethyl carbinol moiety. acs.org Copper-catalyzed cascade reactions between enaminones and N-tosylhydrazones have also been shown to produce highly functionalized trifluoromethyl 2H-furans. rsc.org

Functionalization of 5-(trifluoromethyl)furan-3(2H)-one Derivatives

Furan-3(2H)-ones are versatile intermediates in organic synthesis. organic-chemistry.org A 5-(trifluoromethyl)furan-3(2H)-one derivative can serve as a precursor to this compound. This pathway would require several transformations.

The strategy could involve the reduction of the ketone at the 3-position to a hydroxyl group, followed by the elimination of water and tautomerization to form the aromatic furan ring. The initial reduction of the ketone could be achieved with a standard reducing agent like NaBH4. Subsequent acid- or base-catalyzed dehydration would then generate the furan. Alternatively, the carbonyl group could be converted into a better leaving group before elimination. Studies on fluorine-containing furan-3(2H)-ones have shown they readily react with various nucleophiles, which could be exploited to introduce the necessary functionality for aromatization. researchgate.net

Stereoselective Synthesis of this compound Analogues

Asymmetric Catalysis in Trifluoromethyl Carbinol Formation

The creation of chiral molecules containing a trifluoromethyl carbinol is a significant goal in medicinal chemistry. acs.orgacs.org Asymmetric catalysis provides the most efficient means to access enantioenriched trifluoromethylated alcohols. This can be achieved either by the asymmetric reduction of a prochiral ketone or by the enantioselective addition of a nucleophile to a trifluoromethyl ketone.

Asymmetric Reduction: The reduction of a prochiral (2-trifluoromethyl-furan-3-yl)-carbonyl compound can be rendered stereoselective using chiral reducing agents or, more commonly, a combination of an achiral reducing agent and a chiral catalyst. Catalytic systems based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP, chiral diamines) are highly effective for the asymmetric transfer hydrogenation or hydrogenation of ketones.

Asymmetric Addition: Enantioselective nucleophilic addition to a trifluoromethyl ketone is another powerful strategy. Organocatalysis, in particular, has emerged as a valuable tool. acs.orgacs.org Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic moiety (e.g., a tertiary amine), can simultaneously activate both the nucleophile and the electrophilic trifluoromethyl ketone, facilitating a highly organized transition state that directs the stereochemical outcome. acs.org Nickel-catalyzed asymmetric reductive cross-coupling has also been developed for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot procedure to yield the corresponding chiral alcohols with excellent diastereoselectivity. nih.gov

| Reaction Type | Substrates | Catalyst/System | Stereoselectivity |

|---|---|---|---|

| Vinylogous Aldol (B89426) Reaction | Alkylidenepyrazolones + CF3 Ketones | Bifunctional organocatalyst (thiourea/squaramide) | Excellent dr, moderate to good ee |

| Reductive Cross-Coupling/Reduction | Acyl Chlorides + CF3 source | Nickel/Chiral Ligand, then reduction | Excellent dr and ee |

| Friedel-Crafts Alkylation | 2-Furfuryl Ketones + β-CF3 enones | Primary amine-thiourea organocatalyst | Excellent ee |

| Friedel-Crafts Alkylation | Furans + o-Quinone Methides | Chiral Oxazaborolidinium Ion | Up to >99% ee |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-Trifluoroacetophenone |

| 2-(Trifluoroacetyl)furan |

| 2-Trifluoromethylfuran-3-carbaldehyde |

| 3-Acyl-2-trifluoromethylfuran |

| Sodium borohydride |

| Lithium aluminum hydride |

| Methyl 2-trifluoromethylfuran-3-carboxylate |

| 5-(Trifluoromethyl)furan-3(2H)-one |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a powerful and well-established strategy for inducing stereoselectivity in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral this compound, a plausible and effective strategy involves the diastereoselective reduction of a prochiral ketone precursor, 3-acetyl-2-trifluoromethylfuran, mediated by a chiral auxiliary. While direct examples for this specific transformation are not prevalent in the literature, the principles of asymmetric ketone reduction are broadly applicable.

One common approach involves the use of chiral oxazaborolidine catalysts, such as those derived from chiral amino alcohols, to mediate the enantioselective reduction of ketones with borane reagents. The chiral catalyst forms a complex with the ketone, sterically shielding one face of the carbonyl group and directing the hydride attack to the other face, thus leading to the formation of one enantiomer of the alcohol in excess.

Another strategy employs substrate-bound chiral auxiliaries. For instance, the prochiral ketone could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, at a different position on the furan ring, if synthetically feasible. However, a more direct approach is the diastereoselective reduction of a ketone that is part of a larger molecule containing a chiral auxiliary.

A general representation of a chiral auxiliary-mediated reduction of a ketone to a chiral secondary alcohol is depicted below:

| Step | Description |

| 1. Substrate Preparation | Synthesis of the prochiral ketone, 3-acetyl-2-trifluoromethylfuran. |

| 2. Asymmetric Reduction | Reduction of the ketone in the presence of a chiral reducing agent or a stoichiometric chiral auxiliary complex to induce diastereoselectivity. |

| 3. Product Isolation | Isolation of the desired diastereomer of the alcohol. |

| 4. Auxiliary Cleavage (if applicable) | Removal of the chiral auxiliary to yield the enantiomerically enriched this compound. |

Novel Synthetic Methodologies and Sustainable Chemistry Considerations

Recent advances in organic synthesis have focused on the development of more efficient and environmentally benign methodologies. These include one-pot reactions, the use of metal-free catalysts, and innovative functional group transformations that reduce the number of synthetic steps and minimize waste.

One-Pot Synthetic Sequences

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of this compound, a one-pot approach could be envisioned starting from simpler, readily available precursors.

A potential one-pot strategy for the construction of the substituted furan ring, which could then be further functionalized to the target alcohol, might involve a multicomponent reaction. For instance, a reaction between a trifluoromethylated building block, a 1,3-dicarbonyl compound, and a suitable cyclization partner could lead to a highly functionalized furan in a single step. While a direct one-pot synthesis of this compound is not explicitly reported, the synthesis of various substituted furans through one-pot procedures has been documented, highlighting the feasibility of this approach. organic-chemistry.orgnih.gov

A study by Li and Zhou (2020) describes a highly efficient nucleophilic addition–O-acylation–intramolecular Wittig reaction of β-trifluoromethyl α,β-enones to construct trifluoromethyl-functionalized multisubstituted furans under mild and transition-metal-free conditions. nih.govamanote.com This tandem reaction provides a practical route to complex furan structures in a single pot.

| Starting Materials | Reaction Type | Product | Reference |

| β-trifluoromethyl α,β-enones and acyl chlorides | Nucleophilic addition–O-acylation–intramolecular Wittig reaction | Multisubstituted trifluoromethylated furans | nih.govamanote.com |

| Arylglyoxals, acetylacetone, and phenols | Multicomponent reaction | Highly functionalized furans | organic-chemistry.org |

Metal-Free Reaction Conditions

The use of transition metals in catalysis, while highly effective, can lead to concerns regarding cost, toxicity, and contamination of the final product, particularly in pharmaceutical applications. Consequently, the development of metal-free synthetic methods is a significant area of research.

In the context of synthesizing trifluoromethylated furans, a notable example of a metal-free approach is the tributylphosphine-mediated tandem acylation-Wittig reaction reported by Li and Zhou. nih.govamanote.com This methodology allows for the construction of the trifluoromethylated furan ring system without the need for any transition metal catalysts, representing a greener and more sustainable synthetic route. The reaction proceeds through a sequence of nucleophilic addition, O-acylation, and an intramolecular Wittig reaction, all promoted by an organophosphine catalyst. nih.govamanote.com

The scope of this metal-free reaction is broad, tolerating a variety of functional groups on both the enone and acyl chloride starting materials, and has been demonstrated on a gram scale, underscoring its practical utility. nih.govamanote.com

Deoxytrifluoromethylation Strategies for Alcohols

Deoxytrifluoromethylation is a powerful transformation that involves the direct replacement of a hydroxyl group with a trifluoromethyl group. This strategy offers a direct route to trifluoromethylated compounds from readily available alcohol precursors. While this section focuses on the synthesis of this compound, understanding the reverse reaction—the conversion of a hydroxyl group to a trifluoromethyl group—is crucial for the broader context of synthesizing trifluoromethylated molecules.

Recent advancements have led to the development of catalytic, one-step deoxytrifluoromethylation reactions of alcohols. nih.gov A method developed by Altman and coworkers utilizes a bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate, in a copper-catalyzed reaction to convert a wide range of alcohols, including allylic, propargylic, and benzylic alcohols, into their corresponding trifluoromethanes. nih.gov This reaction has been shown to be applicable to heteroaromatic alcohols, suggesting its potential utility for the synthesis of trifluoromethylated furans from their corresponding hydroxymethyl derivatives. nih.gov

Another approach, developed by the MacMillan group, employs a copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols. In this method, the alcohol is activated in situ by a benzoxazolium salt, facilitating the C(sp³)–CF₃ bond formation. This protocol has demonstrated broad functional group tolerance and has been applied to a variety of structurally diverse primary and secondary alcohols.

| Alcohol Substrate Type | Reagent/Catalyst System | Product | Reference |

| Allylic, propargylic, benzylic alcohols | Phenyl bromodifluoroacetate / CuI | Trifluoromethane derivative | nih.gov |

| Primary and secondary alcohols | Benzoxazolium salt / Ir photocatalyst / Cu catalyst | Trifluoromethane derivative |

These deoxytrifluoromethylation strategies represent a significant advancement in the synthesis of trifluoromethylated compounds, offering a more direct and efficient alternative to traditional multi-step sequences.

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl Furan 3 Yl Methanol

Reactivity of the Hydroxyl Functional Group

The primary alcohol functionality in (2-Trifluoromethyl-furan-3-yl)-methanol is a key site for a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the 2-trifluoromethyl-furan-3-yl moiety, which can affect the nucleophilicity of the oxygen atom and the stability of potential cationic intermediates.

Alcohol Functional Group Manipulations

The hydroxyl group readily participates in reactions typical of primary alcohols, allowing for the synthesis of a diverse range of derivatives.

Etherification: The hydroxyl group can be converted into an ether through various methods. For instance, the Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride to form an alkoxide followed by reaction with an alkyl halide, would yield the corresponding ether. The electron-withdrawing furan (B31954) substituent may increase the acidity of the hydroxyl proton, potentially allowing for the use of milder bases.

Esterification: this compound can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, would produce the corresponding ester. Alternatively, for higher yields and milder conditions, reaction with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) is effective.

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Etherification | Methyl Iodide (CH₃I) | 3-(Methoxymethyl)-2-(trifluoromethyl)furan | Base (e.g., NaH), THF |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | (2-(Trifluoromethyl)furan-3-yl)methyl acetate | Base (e.g., Pyridine) |

| Esterification | Benzoyl Chloride (C₆H₅COCl) | (2-(Trifluoromethyl)furan-3-yl)methyl benzoate | Base (e.g., Et₃N), CH₂Cl₂ |

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 2-(Trifluoromethyl)furan-3-carbaldehyde. Further oxidation can yield the carboxylic acid, 2-(Trifluoromethyl)furan-3-carboxylic acid. The choice of oxidizing agent determines the outcome. Milder, selective reagents are required to stop the oxidation at the aldehyde stage. It is important to note that harsh oxidative conditions can lead to the degradation of the furan ring itself, potentially yielding products like maleic anhydride.

Table 2: Oxidation Reactions and Products

| Oxidizing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | 2-(Trifluoromethyl)furan-3-carbaldehyde | Dichloromethane (CH₂Cl₂) |

| Dess-Martin periodinane (DMP) | 2-(Trifluoromethyl)furan-3-carbaldehyde | Dichloromethane (CH₂Cl₂) |

| Potassium permanganate (B83412) (KMnO₄) | 2-(Trifluoromethyl)furan-3-carboxylic acid | Basic, aqueous solution, heat |

| Jones Reagent (CrO₃/H₂SO₄) | 2-(Trifluoromethyl)furan-3-carboxylic acid | Acetone |

Elimination and Dehydrative Processes

The hydroxyl group can be eliminated through a dehydration reaction to form an exocyclic double bond, although this is generally less favorable for primary alcohols compared to secondary or tertiary ones. Acid-catalyzed dehydration would proceed via protonation of the hydroxyl group to form a good leaving group (water), followed by removal of a proton from the adjacent carbon. Such reactions often require harsh conditions (strong acid, high temperatures), which might lead to polymerization or decomposition of the furan ring. The formation of a stable conjugated system could, however, provide a driving force for this transformation under specific conditions.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution readily. However, the presence of the strongly deactivating trifluoromethyl group at the C2 position significantly reduces the ring's nucleophilicity and influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Furan Ring

Furan itself preferentially undergoes electrophilic substitution at the C2 or C5 position, as the cationic intermediate (sigma complex) is better stabilized by resonance. In this compound, the C2 position is blocked. The trifluoromethyl group is a powerful deactivating group, withdrawing electron density from the ring and making electrophilic attack more difficult than on unsubstituted furan.

The remaining open positions for substitution are C4 and C5. The electron-withdrawing -CF3 group at C2 will most strongly deactivate the adjacent C3 position (which holds the methanol (B129727) substituent) and the C5 position to a lesser extent through resonance and inductive effects. The C4 position is also deactivated. Consequently, electrophilic aromatic substitution on this molecule is expected to be challenging and require more forcing conditions than for activated furan rings. If substitution does occur, it is most likely to happen at the C5 position, which is furthest from the deactivating trifluoromethyl group.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product (if reaction occurs) |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | (5-Nitro-2-(trifluoromethyl)furan-3-yl)methanol |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | (5-Bromo-2-(trifluoromethyl)furan-3-yl)methanol |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 3-(Hydroxymethyl)-5-(trifluoromethyl)furan-2-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(4-(Hydroxymethyl)-5-(trifluoromethyl)furan-2-yl)ethan-1-one |

Cycloaddition Reactions Involving the Furan Diene

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan diene in this compound is significantly influenced by the presence of the electron-withdrawing trifluoromethyl (-CF3) group. This group generally deactivates the furan ring towards cycloaddition with electron-poor dienophiles, a reaction that is typically favored for electron-rich dienes.

However, the electronic nature of the dienophile can be modulated to facilitate cycloaddition. For instance, reactions involving electron-rich dienophiles or highly reactive dienophiles like hexafluorobut-2-yne can still proceed. nih.gov The reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can result in either [2+1] or [3+2] cycloaddition, depending on the solvent used, leading to the formation of bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines, respectively. rsc.org

Furthermore, α-trifluoromethyl-(indol-3-yl)methanols have been utilized as trifluoromethylated C3 1,3-dipoles in formal [3+2] cycloaddition reactions for the construction of five-membered carbocycles. nih.gov This suggests that the hydroxymethyl group in this compound, potentially after activation, could participate in similar transformations. The synthesis of trifluoromethylated pyrazolidines has also been achieved through an efficient [3+2] cycloaddition of trifluoromethylated N-acylhydrazones with dimethyl maleate (B1232345) under basic conditions. researchgate.net

The regioselectivity of these cycloaddition reactions is also heavily influenced by the trifluoromethyl group, which directs the incoming dienophile to specific positions on the furan ring.

Ring-Opening and Rearrangement Reactions

The furan nucleus, while aromatic, is susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. The presence of a trifluoromethyl group at the 2-position of the furan ring in this compound is expected to influence the stability of the ring and its propensity to undergo such transformations. In general, furan reactivity is often more akin to that of an enol rather than benzene (B151609), showing a pronounced tendency to lose its aromaticity in reactions. stackexchange.com

Acid-catalyzed rearrangements are known to occur in the furan series. researchgate.net For instance, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol involves protonation and nucleophilic attack, leading to a ring-opened product. stackexchange.com While the specific ring-opening and rearrangement pathways for this compound are not extensively detailed in the literature, the strong electron-withdrawing nature of the -CF3 group would destabilize any cationic intermediates formed upon protonation of the furan ring, potentially making ring-opening more difficult compared to electron-rich furans.

Derivatives of the title compound, such as epoxides, can undergo ring-opening reactions. The ring-opening of 2,3-epoxyesters with fluorine-containing substituents at the 3-position by various nucleophiles proceeds via an SN2 mechanism. nih.gov The high reactivity of the precursor, ethyl 4,4,4-trifluorobut-2-enoate, is attributed to the lower-lying LUMO energy level caused by the electron-withdrawing trifluoromethyl and ethoxycarbonyl groups. nih.gov Fluorinated alcohols have also been shown to be powerful promoters for the ring-opening reactions of epoxides with carbon nucleophiles by enhancing the electrophilic activation of the epoxide. arkat-usa.orgresearchgate.net

Influence of the Trifluoromethyl Group on Molecular Reactivity

Electronic Effects (Inductive and Resonance) of the -CF3 Group

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly alters the electronic properties of the furan ring in this compound. mdpi.com Its influence is primarily due to a strong negative inductive effect (-I), with a negligible resonance effect. mdpi.com The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds, which in turn withdraws electron density from the furan ring. nih.govmdpi.com

This strong inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The electron-withdrawing nature of the -CF3 group is a well-established strategy for deactivating an aromatic ring to reduce metabolism in drug discovery. mdpi.com In comparison to a fluorine atom, the -CF3 group has a significantly higher electron-withdrawing ability. mdpi.com

The electronic effects of the -CF3 group can be quantified by its Hammett parameter. The significant electron-withdrawing nature of the -CF3 group is reflected in its positive Hammett value, indicating its ability to stabilize negative charge and destabilize positive charge in reaction intermediates and transition states.

| Effect | Description | Impact on Furan Ring |

|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. | Decreases electron density on the furan ring, deactivating it towards electrophilic attack. |

| Resonance Effect | Generally considered to be very weak or negligible for the -CF3 group. | Minimal contribution to the overall electronic properties of the molecule. |

Modulation of Acid-Base Properties

The potent electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acid-base properties of nearby functional groups in this compound. The -CF3 group increases the acidity of the molecule and decreases its basicity.

Specifically, the -CF3 group enhances the acidity of the hydroxyl proton in the methanol substituent. By withdrawing electron density from the oxygen atom, the O-H bond is weakened, facilitating proton donation. Studies on analogous compounds have shown that the introduction of a -CF3 group leads to a significant decrease in the pKa value, corresponding to an increase in acidity. nbuv.gov.uanuph.edu.ua For example, the acidity of boronic acid derivatives is generally higher for those containing a trifluoromethyl group compared to analogous fluorine-substituted molecules. mdpi.com

Conversely, the basicity of the furan ring oxygen is reduced. The withdrawal of electron density from the ring makes the lone pairs on the oxygen atom less available for protonation. This decreased basicity can affect the reactivity of the molecule in acid-catalyzed reactions, as protonation of the furan oxygen is often a key step.

| Functional Group | Effect of -CF3 Group | Consequence |

|---|---|---|

| Hydroxyl (-OH) Group | Increases acidity (lowers pKa) | The proton is more easily donated. |

| Furan Ring Oxygen | Decreases basicity | The oxygen is less readily protonated. |

Impact on Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

The electronic and steric properties of the trifluoromethyl group exert a strong directing influence on the selectivity of reactions involving this compound.

Regioselectivity: In electrophilic aromatic substitution reactions, the electron-withdrawing -CF3 group is a meta-director on a benzene ring. On the furan ring, it deactivates all positions but directs incoming electrophiles preferentially to the C5 position, which is furthest from the deactivating group. In nucleophilic aromatic substitution reactions, the -CF3 group would activate the ring and direct incoming nucleophiles to the ortho and para positions relative to its attachment.

Chemoselectivity: The presence of the -CF3 group can influence which functional group in a molecule reacts. For example, in reactions involving both the furan ring and the hydroxyl group, the modified reactivity of the ring due to the -CF3 group might allow for selective reaction at the hydroxyl group under conditions that would typically involve the furan ring. The strong electron-withdrawing character of a trifluoromethyl group can lead to a pronounced decrease in reaction yield in certain coupling reactions. acs.org

Stereoselectivity: The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can influence the stereochemical outcome of reactions at or near the furan ring. nih.gov It can hinder the approach of reagents from one face of the molecule, leading to the preferential formation of one stereoisomer over another. For instance, highly stereoselective cascade Michael/alkylation processes have been developed to construct 2-trifluoromethylated dihydrofurans. rsc.org

| Type of Selectivity | Influence of -CF3 Group | Example |

|---|---|---|

| Regioselectivity | Directs incoming reagents to specific positions on the furan ring. | In electrophilic substitution, directs to the C5 position. |

| Chemoselectivity | Affects the relative reactivity of different functional groups. | Can allow for selective reactions at the hydroxyl group over the deactivated furan ring. |

| Stereoselectivity | Steric hindrance can favor the formation of a specific stereoisomer. | In additions to the furan ring, approach may be favored from the side opposite the -CF3 group. |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Furan 3 Yl Methanol

Experimental Mechanistic Studies

Experimental investigations provide empirical evidence to support or refute proposed reaction mechanisms. For a molecule like (2-Trifluoromethyl-furan-3-yl)-methanol, a combination of kinetic studies, isotopic labeling, and the identification of intermediates would be essential to build a comprehensive mechanistic picture.

Kinetic Studies and Rate-Determining Step Analysis

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as reactant concentrations, temperature, and catalysts. This information is vital for determining the reaction order, the rate law, and identifying the rate-determining step (RDS) of a multi-step reaction.

A plausible reaction to investigate for this compound is an acid-catalyzed dehydration to form a corresponding carbocation, which could then be trapped by a nucleophile or undergo elimination. The rate of this reaction could be monitored using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy by tracking the disappearance of the reactant or the appearance of the product over time.

By systematically varying the concentration of the substrate, the acid catalyst, and any other reactants, a rate law can be established. For instance, if the reaction rate is found to be dependent on the concentration of both the substrate and the acid catalyst, it would suggest that both are involved in the rate-determining step. The electron-withdrawing nature of the trifluoromethyl group at the 2-position is expected to influence the stability of charged intermediates, thereby affecting the reaction kinetics when compared to unsubstituted furfuryl alcohols. researchgate.netnih.gov

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Reaction of this compound

| Experiment | Initial [Substrate] (M) | Initial [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁵ |

From this hypothetical data, doubling the substrate concentration doubles the rate (suggesting first order in substrate), and doubling the acid concentration also doubles the rate (suggesting first order in acid). This would lead to a rate law of Rate = k[Substrate][H⁺], indicating that the protonation of the alcohol and its subsequent departure as water is likely the rate-determining step.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of that specific atom can be followed using mass spectrometry or NMR spectroscopy. acs.orgosti.gov

For the acid-catalyzed dehydration of this compound, an isotopic labeling experiment could be designed to confirm the mechanism. For example, the reaction could be carried out using (2-Trifluoromethyl-furan-3-yl)-methan-¹⁸O-l, where the hydroxyl oxygen is the heavy isotope ¹⁸O.

If the reaction proceeds via an Sₙ1-type mechanism, the ¹⁸O-labeled hydroxyl group would be eliminated as H₂¹⁸O. Subsequent analysis of the reaction mixture by mass spectrometry would show the incorporation of ¹⁸O into the water molecule, confirming the cleavage of the C-O bond. This would provide strong evidence that the methanol (B129727) group is the leaving group in the reaction.

Intermediate Isolation and Characterization

Many reactions proceed through unstable intermediates that are not present in the final product mixture. The direct detection or trapping of these intermediates provides compelling evidence for a proposed reaction mechanism. Furan (B31954) rings are known to undergo ring-opening reactions under certain conditions, and identifying the intermediates in such processes is key to understanding the mechanism. rsc.orgresearchgate.netacs.org

In a potential reaction of this compound, such as an electrophilic addition to the furan ring, a cationic intermediate (an arenium ion analog) would be formed. Due to their high reactivity, such intermediates are often difficult to isolate. However, they can sometimes be observed spectroscopically at low temperatures, where their lifetime is extended. Low-temperature NMR spectroscopy could be employed to characterize the structure of such a transient species.

Alternatively, the intermediate could be "trapped" by adding a potent nucleophile to the reaction mixture, which would react with the intermediate to form a stable product, thus providing indirect evidence of its existence.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the detailed examination of transition states and the calculation of reaction energy profiles, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) for Transition State Determination

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to locate and characterize the geometries of reactants, products, intermediates, and, most importantly, transition states. tandfonline.comtandfonline.comresearchgate.netacs.org A transition state represents the highest energy point along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For a hypothetical Sₙ1-type reaction of this compound, DFT calculations could be used to model the transition state for the departure of the protonated hydroxyl group (water). The calculations would provide the geometry of this transition state, including the elongated C-O bond that is breaking. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure would confirm it as a true transition state.

Table 2: Hypothetical DFT-Calculated Geometrical Parameters for the C-O Bond Cleavage Transition State

| Structure | C-O Bond Length (Å) | C-O-H Angle (°) |

| Reactant (Protonated) | 1.45 | 118.5 |

| Transition State | 2.10 | 95.2 |

| Product (Carbocation + H₂O) | N/A (cleaved) | N/A |

The significant elongation of the C-O bond in the transition state compared to the reactant is indicative of the bond-breaking process.

Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. researchgate.net This profile provides a visual representation of the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For a reaction involving this compound, DFT calculations would allow for the comparison of different possible pathways. For instance, one could compare the activation barriers for an Sₙ1 versus an Sₙ2 mechanism for a substitution reaction at the methylene (B1212753) carbon. The pathway with the lower activation barrier would be the kinetically favored one. The electron-withdrawing trifluoromethyl group would likely destabilize a carbocation intermediate at the adjacent position, potentially raising the activation barrier for an Sₙ1 pathway compared to a similar reaction on an unsubstituted furan. researchgate.net

Table 3: Hypothetical Calculated Relative Energies for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | +5.8 |

| Transition State 2 | +15.3 |

| Products | -10.2 |

This data would generate a reaction energy profile showing a two-step reaction where the first step has the higher activation barrier and is therefore the rate-determining step.

Theoretical and Computational Chemistry Studies of 2 Trifluoromethyl Furan 3 Yl Methanol

Quantum Chemical Methodologies for Structural Optimization

The foundation of any theoretical study is the accurate determination of the molecule's three-dimensional structure. Structural optimization involves finding the geometry of the molecule that corresponds to the lowest energy, known as the global minimum on the potential energy surface.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. nih.gov The selection of a suitable exchange-correlation functional and basis set is critical for obtaining reliable results. nih.gov

DFT Functionals: Functionals are mathematical approximations that describe the complex exchange and correlation energies of electrons in a molecule. uni-paderborn.de For organic molecules containing electronegative atoms like fluorine and oxygen, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that combines the accuracy of Hartree-Fock theory with DFT. researchgate.net Other functionals, such as those from the M06 suite (e.g., M06-2X), are also known for their robust performance with main-group elements and non-covalent interactions. nih.gov Range-separated functionals like CAM-B3LYP can be superior for properties involving charge transfer. uni-paderborn.de

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy of the calculation. nih.gov For a molecule like (2-Trifluoromethyl-furan-3-yl)-methanol, Pople-style basis sets, such as 6-311+G(d,p), are a common starting point. This notation indicates a triple-zeta quality basis set, augmented with diffuse functions (+) on heavy atoms (important for describing lone pairs and anions) and polarization functions (d,p) on both heavy atoms and hydrogens (essential for accurately describing bonding in three-dimensional space). youtube.com For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized valence triple-zeta), are a preferred choice. researchgate.net Given the presence of fluorine, including these polarization and diffuse functions is crucial for an accurate description of its electronic structure. youtube.com

Table 1: Recommended DFT Functional and Basis Set Combinations

| Level of Theory | Description | Typical Application |

|---|---|---|

| B3LYP/6-31G(d) | A cost-effective combination for initial geometry optimizations and frequency calculations. | Routine structural analysis, preliminary conformational searches. |

| B3LYP/6-311+G(d,p) | A robust and widely used method providing good accuracy for geometries and energies of organic molecules. | Detailed structural optimization, electronic property calculations (HOMO/LUMO, NBO). |

| M06-2X/cc-pVTZ | A high-accuracy functional and basis set for main-group chemistry and non-covalent interactions. | High-precision energy calculations, detailed analysis of intermolecular interactions. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to rotation around the C3-C(methanol) single bond and the C-O bond of the hydroxymethyl group.

The process of identifying energy minima involves:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating a specific dihedral angle (e.g., the O-C-C-C angle defining the orientation of the hydroxymethyl group relative to the furan (B31954) ring) in discrete steps. At each step, the energy of the molecule is minimized while keeping the scanned dihedral angle fixed.

Locating Stationary Points: The scan reveals points of minimum and maximum energy. Geometries corresponding to energy minima are potential stable conformers, while energy maxima represent transition states between conformers.

Full Optimization and Frequency Calculation: The geometries of the identified minima are then fully optimized without any constraints. A subsequent frequency calculation is performed to confirm that each structure is a true minimum (i.e., has no imaginary frequencies) and to obtain its zero-point vibrational energy (ZPVE) and thermal corrections. arxiv.org The conformer with the lowest electronic energy (or Gibbs free energy) is identified as the global minimum, representing the most stable structure of the molecule.

Electronic Structure and Bonding Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the molecule's electronic properties, which are key to its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. researchgate.net Regions of a molecule with high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to be primarily distributed over the electron-rich furan ring and the lone-pair electrons of the hydroxyl oxygen atom.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net Regions with high LUMO density are prone to nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group is expected to lower the energy of the LUMO and localize it significantly on the -CF3 group and the adjacent C2 carbon of the furan ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. researchgate.net This gap is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The presence of the electron-donating furan ring and the electron-withdrawing -CF3 group likely results in a moderate HOMO-LUMO gap for this molecule.

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Typical Energy (eV) | Primary Spatial Distribution | Role in Reactivity |

|---|---|---|---|

| HOMO | -7.5 to -6.5 | Furan ring (π-system), Oxygen of -CH2OH | Electron donor; site for electrophilic attack |

| LUMO | -1.5 to -0.5 | Trifluoromethyl group (σ* C-F), C2 of furan ring | Electron acceptor; site for nucleophilic attack |

| Energy Gap (ΔE) | 5.0 to 6.0 | - | Indicator of chemical reactivity and kinetic stability |

Note: These are representative values and would be precisely determined by DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and stabilizing interactions within a molecule. wikipedia.org It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, a phenomenon also known as hyperconjugation. The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating stronger interactions.

For this compound, significant intramolecular charge transfer interactions are expected:

n → π : Delocalization from the lone pairs (n) of the furan oxygen or the hydroxyl oxygen into the antibonding π orbitals of the furan ring.

π → π : Delocalization from the π-bonding orbitals of the furan ring into adjacent π antibonding orbitals.

n → σ : Delocalization from oxygen lone pairs into the antibonding σ orbitals of adjacent C-C or C-F bonds. This interaction involving the highly electronegative fluorine atoms is particularly important for stabilizing the molecule. acadpubl.eu

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(furan) | π(C2=C3) | ~20-25 | Lone pair delocalization into ring |

| π(C4=C5) | π(C2=C3) | ~15-20 | π-conjugation within furan ring |

| LP(2) O(hydroxyl) | σ(C3-C(methanol)) | ~2-4 | Hyperconjugation stabilizing side chain |

| σ(C3-C(methanol)) | σ(C2-C(CF3)) | ~1-2 | Hyperconjugation |

Note: LP denotes a lone pair. E(2) values are illustrative of expected magnitudes.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. uni-muenchen.de It is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolframcloud.com

Negative Potential (Red to Yellow): These regions are electron-rich and are attractive to electrophiles or are potential hydrogen bond acceptor sites. researchgate.net In this compound, the most negative potential is expected to be localized around the oxygen atom of the hydroxyl group and, to a lesser extent, the furan ring's oxygen atom, due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor (due to the influence of nearby nuclei) and are attractive to nucleophiles or are potential hydrogen bond donor sites. researchgate.net The most positive potential will be found on the hydrogen atom of the hydroxyl group, making it acidic and a prime site for hydrogen bonding. The area around the electron-deficient trifluoromethyl group will also exhibit a positive or near-neutral potential.

Neutral Potential (Green): These regions have a relatively neutral electrostatic potential.

The MEP map provides a clear, intuitive guide to the molecule's charge distribution and helps identify where chemical reactions are most likely to occur. uni-muenchen.de

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions are invaluable for understanding molecular structure, bonding, and electronic properties. The primary methods for these predictions involve Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties.

Vibrational Spectroscopy (Infrared and Raman) Predictions

Theoretical vibrational analysis is typically performed using DFT calculations, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netglobalresearchonline.net The process begins with the optimization of the molecule's ground-state geometry to find the lowest energy structure. Following optimization, harmonic vibrational frequency calculations are performed.

These calculations yield a set of normal vibrational modes, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity. researchgate.net The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. researchgate.net To improve accuracy, it is common practice to apply a scaling factor to the calculated frequencies. researchgate.net

For this compound, the predicted vibrational spectrum would be characterized by specific modes corresponding to its functional groups:

Furan Ring Modes: Vibrations associated with the furan ring, including C-O and C-C stretching and ring deformation modes. globalresearchonline.net

CF₃ Group Modes: Strong, characteristic symmetric and asymmetric stretching and bending vibrations of the C-F bonds.

CH₂OH Group Modes: O-H stretching (a broad band in experimental IR), C-O stretching, and various CH₂ bending and wagging modes. nih.gov

The analysis of these predicted modes allows for the assignment of peaks in experimentally recorded IR and Raman spectra, providing a detailed picture of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical prediction of NMR chemical shifts is a crucial tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating isotropic magnetic shielding tensors. researchgate.netresearchgate.net

The process involves:

Optimizing the molecular geometry at a chosen level of theory.

Performing the GIAO calculation on the optimized structure to obtain the absolute magnetic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁹F).

Calculating the chemical shifts (δ) by referencing the computed shielding values (σ) to the shielding value of a standard reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_sample). researchgate.netillinois.edu

For this compound, calculations would predict the chemical shifts for:

¹H NMR: Protons on the furan ring, the methylene (B1212753) (-CH₂-) group, and the hydroxyl (-OH) group.

¹³C NMR: Carbon atoms of the furan ring, the methylene group, and the trifluoromethyl group.

¹⁹F NMR: The fluorine atoms of the trifluoromethyl group, which would appear as a single resonance due to rapid rotation. researchgate.net

Calculated shifts are highly sensitive to the chosen solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). ekb.eg Comparing theoretical shifts with experimental data helps validate the proposed structure.

UV-Visible Absorption Spectroscopy and Time-Dependent DFT (TD-DFT)

To predict the electronic absorption properties, such as the UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. researchgate.netresearchgate.net This analysis is performed on the previously optimized ground-state geometry.

The TD-DFT calculation simulates the electronic transitions from the ground state to various excited states. The output provides key information for each transition, including:

Excitation Energy (eV): The energy required to promote an electron.

Wavelength (λ_max, nm): The wavelength of light absorbed during the transition.

Oscillator Strength (f): A dimensionless quantity that represents the intensity of the electronic transition. A higher oscillator strength corresponds to a more intense absorption peak. researchgate.net

Analysis of the molecular orbitals involved in the main transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π → π* or n → π*). researchgate.net For this compound, these transitions would primarily involve the π-system of the furan ring.

Global and Local Reactivity Descriptors

DFT is also used to calculate various electronic properties that help describe a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). semanticscholar.org

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive.

η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2 researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. A "soft" molecule is more reactive.

S = 1 / η

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated from the chemical potential (μ) and hardness (η).

μ = -(I + A) / 2 ≈ (E_HOMO + E_LUMO) / 2

ω = μ² / (2η)

These global indices provide a quantitative measure to compare the stability and reactivity of this compound against other molecules. researchgate.netsemanticscholar.org

| Descriptor | Formula (Approximate) | Description |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Fukui Functions to Predict Nucleophilic and Electrophilic Attack Sites

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule. Fukui functions are powerful local descriptors used to identify sites susceptible to nucleophilic and electrophilic attack. researchgate.netsemanticscholar.org

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule:

For Nucleophilic Attack (f⁺): Identifies the most likely sites for an incoming nucleophile (electrophilic sites). It is calculated from the electron densities of the neutral molecule and its anionic state.

For Electrophilic Attack (f⁻): Identifies the most probable sites for an incoming electrophile (nucleophilic sites). It is calculated from the electron densities of the neutral molecule and its cationic state. semanticscholar.org

Nonlinear Optical (NLO) Properties Calculation

A comprehensive search of scientific literature and databases did not yield any specific theoretical or computational studies focused on the nonlinear optical (NLO) properties of This compound . Therefore, no specific data tables or detailed research findings for this particular compound can be presented.

However, based on computational studies of analogous furan derivatives, trifluoromethylated aromatic compounds, and other organic molecules, a general framework for how the NLO properties of this compound would be theoretically investigated can be described. Such studies are crucial for designing materials for optoelectronic applications, including optical switching and data storage. nih.govscielo.org.mx